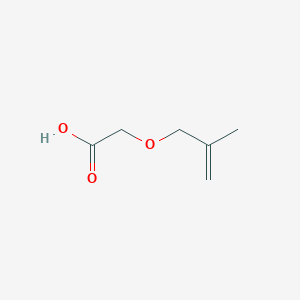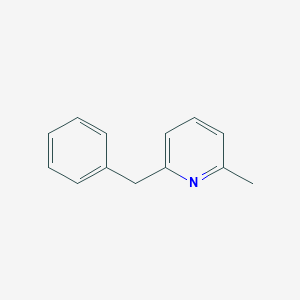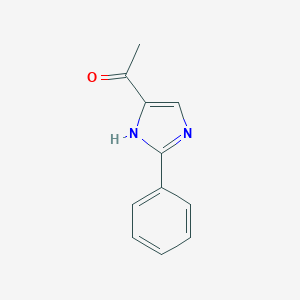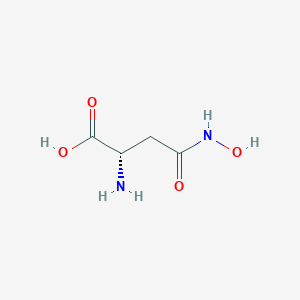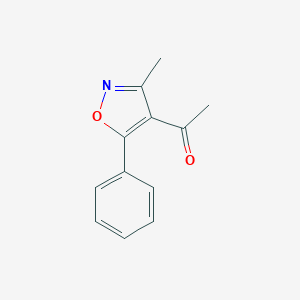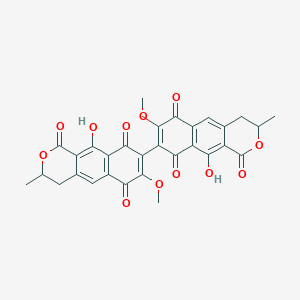
Xanthomegnin
Übersicht
Beschreibung
Xanthomegnin is a potent iNOS inhibitor . It is a solid substance that is soluble in DMSO . It is sourced from Penicillium citreo-viride . The molecular weight of Xanthomegnin is 574.5 Da .
Synthesis Analysis
Xanthomegnin production was found to be infrequent in fungal strains recovered from patients with ocular mycoses . A study detected Xanthomegnin activity (0.02 µg/ml) in one of the three Aspergillus flavus strains . Another study outlined the synthesis of Xanthomegnin from a common chiral intermediate .
Molecular Structure Analysis
Xanthomegnin has a molecular formula of C30H22O12 . Its average mass is 574.489 Da and its monoisotopic mass is 574.111145 Da . It has two defined stereocentres .
Chemical Reactions Analysis
The chemical reactions involving Xanthomegnin are not well-documented .
Physical And Chemical Properties Analysis
Xanthomegnin has a density of 1.6±0.1 g/cm3 . Its boiling point is 943.7±65.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 142.0±3.0 kJ/mol . The flash point is 315.7±27.8 °C . The index of refraction is 1.705 .
Wissenschaftliche Forschungsanwendungen
Xanthomegnin in Dermatophytic Infections
Xanthomegnin is known for its role in dermatophytic infections. It's been found that the most common dermatophytic species, Trichophyton rubrum, produces xanthomegnin in infected nail and skin material. The presence of xanthomegnin varies among clinical samples but is notably absent in uninfected nails, suggesting a connection between xanthomegnin and dermatophytic infections. The clinical consequences of xanthomegnin exposure in such infections are still under investigation (Gupta et al., 2000).
Xanthomegnin in Ocular Mycoses
In the realm of ocular mycoses, xanthomegnin's role is less prominent. A study involving 62 fungal strains associated with ocular infections revealed that xanthomegnin production was quite rare, identified in only one out of three Aspergillus flavus strains. This infrequency suggests that while xanthomegnin may play a role in some fungal infections, it is not a widespread factor in ocular mycoses (Ozdemir et al., 2016).
Xanthomegnin's Insufficiency in Differentiating Dermatophytic Species
The reliability of xanthomegnin as a biomarker for differentiating between Trichophyton rubrum and Trichophyton mentagrophytes complexes was evaluated, and it was concluded that xanthomegnin detection does not offer a dependable differentiation method. Both complexes showed xanthomegnin activity, indicating that its presence is not exclusive to a particular dermatophytic species (Kandemir et al., 2015).
Xanthomegnin in HIV-1 Inhibition
Xanthomegnin has been identified in the broader context of viral infections, particularly HIV-1. Xanthoviridicatins E and F, part of the xanthomegnin family, have shown inhibitory activity against HIV-1 integrase, a key enzyme in the replication of the virus. This finding opens potential avenues for anti-retroviral therapy, indicating that xanthomegnin derivatives could contribute significantly to medical treatment strategies for HIV-1 (Singh et al., 2003).
Xanthomegnin in Anti-Dormant Mycobacterial Activity
Xanthomegnin, along with viomellein, has been rediscovered as a substance with significant anti-dormant mycobacterial activity. This activity is particularly notable against Mycobacterium bovis BCG, where xanthomegnin showed higher activity against dormant forms than against actively growing ones. The mechanism through which xanthomegnin exhibits this anti-mycobacterial activity is still a subject of research, distinguishing it from direct DNA chelating effects (Kamiya et al., 2017).
Eigenschaften
IUPAC Name |
10-hydroxy-8-(10-hydroxy-7-methoxy-3-methyl-1,6,9-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl)-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,9-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O12/c1-9-5-11-7-13-17(23(33)15(11)29(37)41-9)25(35)19(27(39-3)21(13)31)20-26(36)18-14(22(32)28(20)40-4)8-12-6-10(2)42-30(38)16(12)24(18)34/h7-10,33-34H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICHONPZVIYWIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C(=O)O1)O)C(=O)C(=C(C3=O)OC)C4=C(C(=O)C5=C(C4=O)C(=C6C(=C5)CC(OC6=O)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937500 | |
| Record name | 10,10'-Dihydroxy-7,7'-dimethoxy-3,3'-dimethyl-3,3',4,4'-tetrahydro-1H,1'H-[8,8'-binaphtho[2,3-c]pyran]-1,1',6,6',9,9'-hexone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthomegnin | |
CAS RN |
1685-91-2 | |
| Record name | Xanthomegnin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10,10'-Dihydroxy-7,7'-dimethoxy-3,3'-dimethyl-3,3',4,4'-tetrahydro-1H,1'H-[8,8'-binaphtho[2,3-c]pyran]-1,1',6,6',9,9'-hexone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Xanthomegnin acts as an uncoupler of oxidative phosphorylation in mitochondria. [, , , , ]. This means it disrupts the proton gradient across the mitochondrial membrane, which is essential for ATP synthesis. [, ]. This uncoupling effect has been shown to be potent in rat liver mitochondria. [, , ]
A: Studies have shown that Xanthomegnin can be reduced by the NADH-linked respiratory chain in mitochondria, suggesting an interaction with this part of the electron transport chain [, ]. It may create a shunt bypassing normal electron flow, potentially leading to altered redox balance within the cell [, , ].
A: The disruption of oxidative phosphorylation by Xanthomegnin can have severe consequences for cells. It can lead to decreased ATP production, impairing energy-dependent cellular processes [, ]. Additionally, the altered redox balance and potential for reactive oxygen species (ROS) generation due to electron transport chain interference may contribute to its cytotoxic effects [, , ].
A: Xanthomegnin has the molecular formula C30H22O12 and a molecular weight of 570.48 g/mol [].
A: Researchers have extensively employed infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and mass spectrometry (MS) techniques to elucidate the structure and characteristics of Xanthomegnin [, , , , , , , ]. This includes the use of 13C NMR to confirm its biosynthetic pathway and assign specific carbons within the molecule [, ].
ANone: The provided research focuses primarily on the biological activity and chemical characterization of Xanthomegnin. There's limited information regarding its material compatibility or stability under various conditions beyond its extraction and analytical methodologies.
A: Based on the provided research, Xanthomegnin is not reported to possess catalytic properties. Its primary mode of action revolves around its interaction with biological systems, particularly the mitochondrial electron transport chain [, ].
ANone: The provided research predominantly focuses on experimental investigations of Xanthomegnin. While it mentions the use of spectroscopic techniques like NMR for structural elucidation, it does not explicitly mention any computational chemistry or modeling studies.
A: Comparing Xanthomegnin with its demethylated derivative, luteosporin, reveals insights into the structure-activity relationship []. Unlike Xanthomegnin, luteosporin doesn't exhibit uncoupling effects on oxidative phosphorylation or induce mitochondrial swelling, suggesting the importance of methylation for its activity [].
A: The phenolic hydroxyl groups of Xanthomegnin play a crucial role in its uncoupling action []. This is supported by the observation that O-methylation of Xanthomegnin, which modifies these groups, reduces its uncoupling effect [].
ANone: The research provided primarily focuses on the isolation, identification, and biological activity of Xanthomegnin. There's limited information regarding its formulation or strategies to enhance its stability or bioavailability.
ANone: Given its toxicity, handling Xanthomegnin necessitates strict safety precautions. The research underscores the importance of careful handling and appropriate disposal procedures when working with this mycotoxin.
ANone: While the research focuses on Xanthomegnin's effects at the cellular and organelle levels, it lacks detailed information about its in vivo pharmacokinetics, including ADME processes.
A: Researchers have used rat liver mitochondria [, , ], murine leukemia L1210 culture cells [], and Ehrlich asctic tumor cells [] to investigate the effects of Xanthomegnin. In vivo studies have been conducted on mice to assess its toxicity and mycotoxicosis potential [, , ].
ANone: The provided research does not indicate any clinical trials involving Xanthomegnin. Its toxicity and known adverse effects currently limit its therapeutic potential.
A: Xanthomegnin is recognized as a mycotoxin with documented toxicity [, , , ]. It has been linked to nephropathy and death in farm animals exposed to contaminated feed []. In mice, it has been shown to induce hepatic lesions [, ].
A: The long-term effects of Xanthomegnin exposure require further investigation. Its potential for genotoxicity and carcinogenicity raises concerns about the chronic consequences of exposure [, ].
ANone: The current research focuses on understanding Xanthomegnin's mechanism of action and toxicological profile. Given its current classification as a mycotoxin, there are no active explorations of drug delivery systems for this compound.
ANone: The provided research doesn't identify specific biomarkers for Xanthomegnin exposure. Research in this area could be valuable for monitoring and managing potential exposures.
A: Various analytical techniques have been employed to detect and quantify Xanthomegnin, including thin-layer chromatography (TLC) [, , , , , ], high-performance liquid chromatography (HPLC) [, , , , , ], and spectrophotometry [, ]. These methods enable researchers to identify and measure Xanthomegnin in different samples, including grains, animal feed, and fungal cultures.
ANone: The provided research predominantly centers around the biological effects and chemical properties of Xanthomegnin. There's limited information regarding its environmental fate, persistence, or potential degradation pathways.
A: Chloroform [, , , ], methanol [], and mixtures of chloroform and methanol [] have been commonly used for the extraction and dissolution of Xanthomegnin. The choice of solvent can influence the efficiency of extraction and subsequent analysis.
ANone: The provided research primarily focuses on the fundamental aspects of Xanthomegnin, such as its structure, biological activity, and toxicity. It doesn't delve into more specialized areas like analytical method validation, quality control, immunogenicity, or environmental considerations.
ANone: Research on Xanthomegnin benefits from various resources, including culture collections for obtaining fungal strains, spectroscopic techniques for structural analysis, and cell culture and animal models for studying its biological activity. Collaboration between different research groups is essential for advancing knowledge in this area.
A: Xanthomegnin was initially isolated from the dermatophyte Trichophyton megninii []. Early research focused on its chemical structure [, ] and later expanded to investigate its effects on mitochondrial function [, , ] and its toxicological profile [, ]. The identification of Xanthomegnin as a natural contaminant in food and feed [, , , ] marked a significant milestone, highlighting potential risks associated with its presence.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



